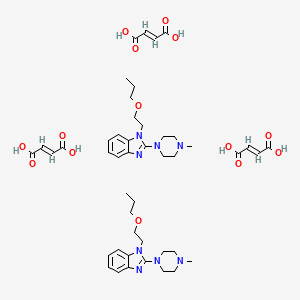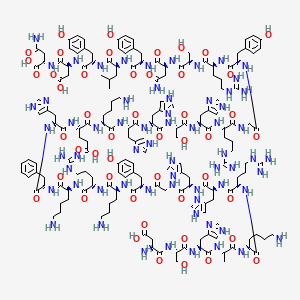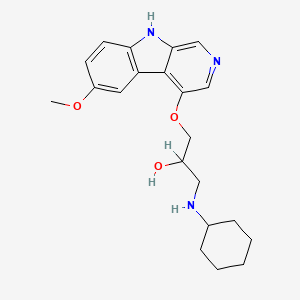
Chromone, 2-(diethylamino)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromone, 2-(diethylamino)-6-phenyl- is a derivative of chromone, a naturally occurring compound found in various plants. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chromone, 2-(diethylamino)-6-phenyl- typically involves the functionalization of the chromone scaffold. One common method is the site-selective C–H activation at the C-2 position of chromones using nucleophilic coupling partners
Industrial Production Methods: Industrial production of Chromone, 2-(diethylamino)-6-phenyl- may involve large-scale synthesis using green chemistry principles. Recent advances in green synthesis include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Chromone, 2-(diethylamino)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone moiety to chromanone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups to the chromone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chromone, 2-(diethylamino)-6-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Chromone, 2-(diethylamino)-6-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the release of chemical mediators from sensitized cells, such as mast cells, by stabilizing their membranes . This action is similar to that of cromoglicic acid, a known chromone derivative used in asthma treatment . Additionally, the compound’s antioxidant properties help reduce oxidative stress by scavenging free radicals .
Comparaison Avec Des Composés Similaires
Chromone, 2-(diethylamino)-6-phenyl- can be compared with other chromone derivatives, such as:
Cromoglicic Acid: Used in asthma treatment, it stabilizes mast cell membranes.
Flavonoid Alkaloids: These compounds have diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Schiff Base Complexes: These complexes exhibit antimicrobial and antitumor activities.
The uniqueness of Chromone, 2-(diethylamino)-6-phenyl- lies in its specific functional groups, which enhance its chemical reactivity and biological activity compared to other chromone derivatives.
Propriétés
Numéro CAS |
83766-98-7 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-(diethylamino)-6-phenylchromen-4-one |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)19-13-17(21)16-12-15(10-11-18(16)22-19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Clé InChI |
WFPYBZYQVQJAJG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)

![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)







